molecular formula C11H7Cl2NaO3 B10800352 UPF-648 (sodium salt)

UPF-648 (sodium salt)

Cat. No.: B10800352
M. Wt: 281.06 g/mol
InChI Key: DBXRQPXNFMACQA-LEUCUCNGSA-M
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Description

UPF-648 (sodium salt) is a potent inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound is highly effective at inhibiting KMO activity, with an IC50 value of 20 nM . It is primarily used in scientific research to study the kynurenine pathway and its implications in various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UPF-648 (sodium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of Functional Groups: Functional groups such as chlorine and sodium are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of UPF-648 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions.

    Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

UPF-648 (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert UPF-648 (sodium salt) into reduced forms with different properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of UPF-648 (sodium salt) with altered chemical and biological properties

Scientific Research Applications

UPF-648 (sodium salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

UPF-648 (sodium salt) is unique in its high potency and selectivity for KMO inhibition. Similar compounds include:

The uniqueness of UPF-648 (sodium salt) lies in its high selectivity for KMO and its ability to shift the kynurenine pathway towards neuroprotective outcomes.

Properties

Molecular Formula

C11H7Cl2NaO3

Molecular Weight

281.06 g/mol

IUPAC Name

sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1

InChI Key

DBXRQPXNFMACQA-LEUCUCNGSA-M

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+]

Canonical SMILES

C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+]

Origin of Product

United States

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